Regioisomer-Dependent Biological Target Specificity: 5-Carboxamide (Antiviral/Antithrombotic) Versus 4-Carboxamide (Fungicidal SDH Inhibition)
The 5-carboxamide regioisomer (CAS 1245771-97-4) and the 4-carboxamide regioisomer (CAS 937717-66-3) share the identical molecular formula and MW, yet their biological target profiles are non-overlapping. The 5-carboxamide scaffold, when elaborated with a para-sulfonamide phenyl substituent, yields compound 16677, which inhibits measles virus RdRp with an IC₅₀ of 35–145 nM across multiple primary viral isolates and achieves a selectivity ratio (CC₅₀/IC₅₀) of approximately 16,500 [1]. Further optimization of this 5-carboxamide scaffold produced compound 15f (EC₅₀ = 5 nM, CC₅₀ > 300 µM, SI > 85,000 in the same assay system) [2]. Independently, elaboration of the identical 5-carboxamide scaffold with a biphenyl sulfonamide moiety yielded DPC423, a factor Xa inhibitor with Kᵢ = 13 pM and oral bioavailability demonstrated in rabbit and rat arteriovenous shunt thrombosis models (IC₅₀ = 150 nM and 470 nM, respectively) [3]. In contrast, the 4-carboxamide regioisomer is not associated with human antiviral or antithrombotic pharmacology; it is the defined primary metabolite (PAM) of the agricultural fungicide penthiopyrad and is regulated under EU MRL legislation as a pesticide residue [4].
| Evidence Dimension | Biological target specificity by regioisomer |
|---|---|
| Target Compound Data | 5-carboxamide scaffold → measles virus RdRp IC₅₀ = 35–145 nM (16677); EC₅₀ = 5 nM (15f); factor Xa Kᵢ = 13 pM (DPC423) |
| Comparator Or Baseline | 4-carboxamide regioisomer (CAS 937717-66-3) → SDH inhibitor fungicide scaffold (penthiopyrad); regulated EU pesticide metabolite PAM |
| Quantified Difference | Complete target class divergence: human antiviral/antithrombotic pharmacology vs. agricultural fungicidal SDH inhibition; selectivity ratio of 5-carboxamide analog 16677 = ca. 16,500; selectivity ratio of 5-carboxamide analog 15f > 85,000 |
| Conditions | Measles virus-infected Vero cells (CPE inhibition, virus titer reduction, MTT cytotoxicity); rabbit/rat arteriovenous shunt thrombosis models |
Why This Matters
For researchers procuring a scaffold for human antiviral or antithrombotic lead optimization, the 5-carboxamide regioisomer is the only validated choice; procurement of the 4-carboxamide regioisomer would redirect the entire program toward agricultural fungicide chemistry.
- [1] Sun A, Chandrakumar N, Yoon JJ, Plemper RK, Snyder JP. Non-nucleoside inhibitors of the measles virus RNA-dependent RNA polymerase complex activity: Synthesis and in vitro evaluation. Bioorg Med Chem Lett. 2007;17(18):5199–5203. doi:10.1016/j.bmcl.2007.06.084 View Source
- [2] Sun A, Yoon JJ, Yin Y, et al. Potent non-nucleoside inhibitors of the measles virus RNA-dependent RNA polymerase complex. J Med Chem. 2008;51(13):3731–3741. doi:10.1021/jm701239a View Source
- [3] Pinto DJP, Orwat MJ, Wang S, et al. Discovery of DPC423, a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. J Med Chem. 2001;44(4):566–578. doi:10.1021/jm000409z View Source
- [4] European Commission. Commission Regulation (EU) 2023/173 as regards maximum residue levels for 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (PAM). Off J Eur Union. 2023. View Source
